Sorbifolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-7-12-14(16(20)15(13)19)10(18)6-11(22-12)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARRXZVZDFPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177697 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23130-22-5 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Sorbifolin: Natural Sources, Distribution, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbifolin, a flavone with the chemical name 5,6-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the known signaling pathways associated with its biological activities, offering a valuable resource for researchers and professionals in drug discovery and development.
Natural Sources and Distribution of this compound
Table 1: Natural Plant Sources of this compound and Their Distribution
| Plant Family | Species Name | Plant Part(s) Containing this compound | Citation(s) |
| Acanthaceae | Ruellia tuberosa | Leaves | [1] |
| Aphelandra scabra | Leaves | [2] | |
| Asteraceae | Pulicaria uliginosa | Aerial parts | [2] |
| Heterotheca subaxillaris | Glandular trichomes, Leaf surface | [2] | |
| Saussurea involucrata | Not specified | ||
| Crossostephium chinense | Not specified | ||
| Artemisia spp. | Not specified | ||
| Grindelia argentina | Not specified | ||
| Fabaceae | Astragalus annularis | Not specified | [2] |
| Pterogyne nitens | Not specified | [2] | |
| Lamiaceae | Lagochilus leiacanthus | Whole herb | [3] |
| Salvia spp. | Not specified | ||
| Rosaceae | Sorbaria sorbifolia var. stellipila | Not specified | [3] |
| Rutaceae | Spathelia sorbifolia | Roots and Stems | |
| Bignoniaceae | Arrabidaea chica | Not specified |
Experimental Protocols
Extraction and Isolation of this compound from Pulicaria uliginosa
The following protocol is a representative method for the extraction and isolation of this compound from the aerial parts of Pulicaria uliginosa.
Methodology:
-
Plant Material Preparation: Air-dry the aerial parts of Pulicaria uliginosa at room temperature and grind them into a coarse powder.
-
Initial Extraction: Macerate the powdered plant material with 70% ethanol at room temperature. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Solvent Partitioning:
-
Dilute the concentrated extract with distilled water (1:1 ratio).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane
-
Chloroform
-
Ethyl acetate
-
n-butanol
-
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction, which is typically enriched with flavonoids like this compound, to column chromatography.
-
Use silica gel as the stationary phase.
-
Elute the column with a gradient of n-hexane-ethyl acetate followed by a gradient of chloroform-methanol to separate the compounds.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
-
-
Final Purification: Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed. The specific gradient program should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 330 nm).
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
-
Quantification: Inject the prepared samples and standards into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer. The anticancer activity of this compound-rich extracts has been linked to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
Anticancer Signaling Pathway of this compound
The proposed mechanism of action for this compound's anticancer effects involves the regulation of key proteins in cell cycle control and apoptosis.
Caption: Proposed anticancer signaling pathway of this compound.
This diagram illustrates that this compound may inhibit cell proliferation and induce cell cycle arrest at the G1 and S phases by downregulating Cyclin-Dependent Kinase 6 (CDK6) and cyclins A2 and E1. Furthermore, it is suggested to promote apoptosis through the activation of caspases.
Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.
Caption: General workflow for this compound extraction and analysis.
This workflow demonstrates the sequential steps from the initial plant material to the final quantification of this compound, highlighting the key techniques involved in the process.
References
Sorbifolin's Mechanism of Action in Cancer Cells: A Technical Guide
Abstract
Sorbifolin, a flavone found in various medicinal plants, has demonstrated significant potential as an anticancer agent. Its therapeutic effects are attributed to a multi-faceted mechanism of action that involves the modulation of critical cellular processes within cancer cells. This document provides an in-depth technical overview of this compound's core mechanisms, including the induction of apoptosis, cell cycle arrest, and the intricate regulation of key oncogenic signaling pathways. We present a synthesis of current research, quantitative data on related compounds, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for the scientific community.
Introduction to this compound
This compound (Scutellarin-7-methylether) is a bioactive flavonoid recognized for a range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] Recent investigations have highlighted its potent anticancer capabilities, making it a compound of interest for oncological research and drug development. This compound exerts its effects by targeting fundamental pathways that cancer cells exploit for their uncontrolled growth and survival. The primary mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling cascades that promote tumorigenesis.
Core Mechanisms of Action in Cancer Cells
This compound's anticancer activity is not mediated by a single pathway but rather by a coordinated assault on multiple cellular fronts.
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer, allowing malignant cells to survive indefinitely. This compound and this compound-rich extracts have been shown to reinstate this crucial process in cancer cells. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
-
Caspase Activation: this compound treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1][2] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The process is often initiated by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound can modulate the expression of these proteins, increasing the Bax/Bcl-2 ratio, which permeabilizes the mitochondrial membrane and releases cytochrome c, a key step in activating the caspase cascade.[2][3]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation resulting from a loss of cell cycle regulation. This compound can impose a regulatory checkpoint, halting the progression of the cell cycle and thereby inhibiting tumor growth.
-
G1/S and G2/M Phase Arrest: Studies on this compound-rich extracts have demonstrated an ability to arrest cancer cells in the G1 and S phases.[1] This is achieved by downregulating the expression of key cell cycle proteins, including Cyclin-Dependent Kinase 6 (CDK6) and cyclins A2 and E1.[1] Other related natural compounds are also known to induce G2/M phase arrest.[2][4][5] By inhibiting these proteins, this compound prevents the cell from passing critical checkpoints, effectively stopping proliferation.
Modulation of Oncogenic Signaling Pathways
This compound and related biflavonoids exert significant control over major signaling networks that are frequently hyperactivated in cancer.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[7][8][9] this compound has been shown to inhibit the PI3K/Akt/mTOR cascade.[6] By doing so, it suppresses downstream signals that promote protein synthesis and cell growth, contributing to its anti-proliferative effects.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is involved in stress responses that can lead to apoptosis.[10][11][12] this compound can activate the JNK1/2 and p38 MAPK pathways, which promotes apoptosis in cancer cells.[6]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival, and its constitutive activation is common in many cancers.[13][14][15] this compound can inhibit the NF-κB pathway, thereby reducing the expression of anti-apoptotic genes and sensitizing cancer cells to death signals.[6]
Quantitative Data Summary
While specific IC50 values for pure this compound are not widely reported across a range of cancer cell lines in the reviewed literature, data from studies on this compound-rich extracts and other structurally related flavonoids provide a strong indication of its potency. The following table summarizes representative IC50 values for various flavonoids against different cancer cell lines to provide a contextual framework for this compound's potential efficacy.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Flavonoid | Luteolin | Breast (MCF-7) | ~20-50 | [16] |
| Flavonoid | Quercetin | Colon (HCT-116) | ~30-70 | [17] |
| Biflavonoid | Amentoflavone | Lung (A549) | ~15-40 | [18] |
| Flavonoid | Kaempferol | Ovarian (OVCAR-3) | ~10-25 | [3] |
| Flavonoid | EGCG | Prostate (LNCaP) | ~20-60 | [3] |
Note: These values are approximate and serve as examples. Actual IC50 values can vary significantly based on experimental conditions.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.[19]
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.[2]
-
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
-
Conclusion and Future Directions
This compound presents a compelling profile as a natural anticancer compound, operating through a sophisticated network of mechanisms. Its ability to induce apoptosis, enforce cell cycle arrest, and inhibit crucial oncogenic signaling pathways like PI3K/Akt and NF-κB underscores its potential in oncology. While current data, particularly from this compound-rich extracts and related flavonoids, is promising, further research is imperative.
Future investigations should focus on:
-
Establishing a comprehensive profile of IC50 values for pure this compound across a wide panel of cancer cell lines.
-
Conducting in vivo studies in animal models to validate the in vitro findings and assess therapeutic efficacy and safety.
-
Exploring potential synergistic effects when combined with conventional chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
This technical guide consolidates the existing knowledge on this compound's mechanism of action, providing a foundational resource to guide and inspire future research in the development of flavonoid-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Flavonoids on the Frontline against Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Monoclonal Antibody Against Sortilin Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Sorbifolin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Primary research detailing the in vitro anti-inflammatory effects of Sorbifolin (scutellarein 7-methyl ether) is limited. This guide leverages available data on its parent compound, Scutellarein , to provide a comprehensive overview of its likely anti-inflammatory properties and mechanisms. The structural similarity between this compound and Scutellarein suggests they may exhibit comparable biological activities.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Flavonoids, a class of plant secondary metabolites, are recognized for their potent anti-inflammatory properties. This compound, a flavone also known as scutellarein 7-methyl ether, and its parent compound Scutellarein, have demonstrated significant anti-inflammatory potential in various in vitro models. This technical guide provides a detailed overview of the in vitro anti-inflammatory effects of Scutellarein as a proxy for this compound, focusing on its impact on key inflammatory mediators and cellular signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms to support further research and development in this area.
Quantitative Data Summary
The anti-inflammatory activity of Scutellarein has been quantified through its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Table 1: Inhibition of Nitric Oxide (NO) Production by Scutellarein in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | % Inhibition of NO Production | IC50 | Reference |
| Scutellarein | Dose-dependent | Significant inhibition observed | Not explicitly calculated, but significant at 200 µM | [1] |
| Scutellarein | Dose-dependent | Significant inhibition observed | Not explicitly calculated | [2] |
Table 2: Effect of Scutellarein on Pro-inflammatory Gene and Cytokine Expression in LPS-Stimulated Cells
| Target | Cell Line | Effect | Concentration | Reference |
| iNOS mRNA | RAW264.7 | Reduced expression | Dose-dependent | [1] |
| TNF-α mRNA | RAW264.7 | Reduced expression | Dose-dependent | [1] |
| IL-6 | BEAS-2B | Reduced levels | Not specified | [3] |
| CCL2 | BEAS-2B | Reduced levels | Not specified | [3] |
Core Mechanisms of Action: Signaling Pathway Modulation
Scutellarein exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Scutellarein has been shown to inhibit this pathway at multiple points. In LPS-stimulated RAW264.7 cells, Scutellarein treatment leads to a reduction in the phosphorylation of IκBα, which prevents its degradation and consequently blocks the nuclear translocation of the p65 and p50 subunits of NF-κB[1]. Furthermore, it inhibits the phosphorylation of upstream signaling molecules including IKK, AKT, p85, and Src kinase[1].
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, including JNK, ERK, and p38, is also crucial for the inflammatory response. Scutellarein has been demonstrated to decrease the phosphorylation of JNK and ERK in LPS-stimulated RAW264.7 cells, indicating its inhibitory effect on this pathway[2]. However, it did not show a significant effect on p38 phosphorylation[2].
Detailed Experimental Protocols
The following section outlines the standard protocols for the key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is refreshed every 2-3 days.
-
Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well or 10 cm dishes for protein extraction) and allowed to adhere overnight. A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/well[4].
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (or the test compound) for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL[4] or 1 µg/mL and incubating for a specified period (e.g., 24 hours for NO and cytokine measurements, or shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control group.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Reagent: The Griess reagent system typically consists of two solutions: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
In a new 96-well plate, add the supernatant samples.
-
Add an equal volume of Griess Reagent (or sequentially add Solution A and then Solution B, with a brief incubation in between, as per manufacturer's instructions) to each sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm.
-
-
Data Analysis: The nitrite concentration is calculated using a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Principle: A sandwich ELISA is typically used. A plate is coated with a capture antibody specific for the cytokine of interest. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-linked streptavidin. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.
-
Procedure (General Outline):
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris. The supernatant contains the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-ERK, ERK, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is often normalized to a loading control like β-actin. The level of phosphorylated protein is typically compared to the total protein level.
Conclusion
The available in vitro data for Scutellarein strongly suggests that this compound is a promising anti-inflammatory agent. Its mechanism of action appears to be multifactorial, involving the suppression of key pro-inflammatory mediators such as nitric oxide and cytokines through the inhibition of the NF-κB and MAPK signaling pathways. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory properties of this compound and related flavonoids, facilitating the development of novel therapeutic strategies for inflammatory diseases. Further studies using isolated this compound are warranted to confirm these findings and to elucidate its full therapeutic potential.
References
Sorbifolin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbifolin, a flavone found in various medicinal plants, has emerged as a promising candidate for therapeutic agent development. This technical guide provides an in-depth overview of the current scientific evidence supporting its potential applications in oncology, inflammatory diseases, and metabolic disorders. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic agent.[2] This guide synthesizes the available data on this compound's multifaceted therapeutic profile, with a focus on its mechanisms of action and the experimental evidence that underpins its potential clinical utility.
Anticancer Potential
This compound has exhibited notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell growth, survival, and metastasis.
In Vitro Efficacy
Quantitative data on the cytotoxic effects of this compound against various cancer cell lines are crucial for assessing its therapeutic window and potency. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, related flavones have shown activity in the low micromolar range.
Table 1: In Vitro Anticancer Activity of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound-rich extracts | MCF-7 (Breast) | MTT Assay | Data not specified | [3] |
| Luteolin (related flavone) | MCF-7 (Breast) | MTT Assay | 10-50 | [4] |
| Luteolin (related flavone) | HepG2 (Liver) | MTT Assay | 10-50 | [4] |
| Luteolin (related flavone) | A549 (Lung) | MTT Assay | >100 | [4] |
| Luteolin (related flavone) | HCT-116 (Colon) | MTT Assay | 10-50 |[4] |
Note: The table above includes data for related flavonoids to provide a comparative context for the potential efficacy of this compound. Further research is required to establish specific IC50 values for purified this compound.
Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways.
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been suggested to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets.
Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
The NF-κB pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound is believed to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB.
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
In Vivo Studies
While specific in vivo studies on this compound for cancer treatment are limited, protocols for xenograft models provide a framework for future investigations.
Experimental Protocol 1: Breast Cancer Xenograft Mouse Model
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Implantation: 1-5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound (dissolved in a suitable vehicle, e.g., DMSO and PEG) is administered via intraperitoneal injection or oral gavage at a predetermined dosage and schedule (e.g., 25-100 mg/kg/day). The control group receives the vehicle alone.
-
Endpoint: After a defined treatment period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Anti-inflammatory Properties
Chronic inflammation is a key contributor to various diseases. This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
In Vitro Efficacy
This compound's anti-inflammatory activity is often assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: In Vitro Anti-inflammatory Activity of this compound and Related Flavonoids
| Compound | Cell Line | Assay | IC50 | Reference |
|---|---|---|---|---|
| This compound-rich extract | RAW 264.7 | NO Production | Data not specified | [5] |
| Luteolin (related flavone) | RAW 264.7 | NO Production | 17.1 µM | [2] |
| 2',3',5,7-Tetrahydroxyflavone (related flavone) | RAW 264.7 | NO Production | 19.7 µM |[2] |
Experimental Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antioxidant Activity
This compound's antioxidant properties are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.
In Vitro Radical Scavenging Activity
The antioxidant capacity of this compound is commonly evaluated using DPPH and ABTS radical scavenging assays.
Table 3: In Vitro Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| This compound-rich extract | DPPH | Data not specified | [1] |
| this compound-rich extract | ABTS | Data not specified |[1] |
Experimental Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound (in methanol) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined.
Experimental Protocol 4: ABTS Radical Scavenging Assay
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of this compound are added to the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated for 6 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Antidiabetic Potential
This compound has shown promise in the management of diabetes, primarily through its potential to regulate glucose metabolism.
In Vivo Studies
The streptozotocin (STZ)-induced diabetic rat model is a common preclinical model to evaluate the efficacy of anti-diabetic agents.
Experimental Protocol 5: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (dissolved in 0.1 M cold citrate buffer, pH 4.5) at a dose of 45-65 mg/kg body weight.
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Treatment: Diabetic rats are divided into groups and treated with this compound (at various doses, administered orally) or a standard anti-diabetic drug (e.g., glibenclamide) for a specified period (e.g., 28 days). A diabetic control group receives the vehicle.
-
Monitoring: Body weight and fasting blood glucose levels are monitored weekly.
-
Endpoint: At the end of the study, animals are sacrificed, and blood and tissue samples are collected for biochemical and histopathological analysis.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain pathogenic bacteria.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.
Table 4: In Vitro Antimicrobial Activity of this compound and Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Related Flavonoids | Staphylococcus aureus | 200-400 | [6] |
| Related Flavonoids | Escherichia coli | >800 |[6] |
Experimental Protocol 6: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are used.
-
Broth Microdilution Method: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The evidence presented in this technical guide highlights the significant therapeutic potential of this compound across a spectrum of diseases. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolic regulation positions it as a compelling lead compound for further drug development.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish optimal dosing regimens.
-
In-depth Mechanistic Investigations: To further elucidate the molecular targets and signaling pathways modulated by this compound.
-
Preclinical Efficacy and Safety Studies: To evaluate the therapeutic efficacy and toxicological profile of this compound in more advanced and clinically relevant animal models.
-
Structural Optimization: To synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound's therapeutic potential holds promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Models to Study Diabetes Mellitus and Its Complications: Limitations and New Opportunities [mdpi.com]
- 6. ndineuroscience.com [ndineuroscience.com]
In Silico Docking of Sorbifolin: A Technical Guide to Target Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking studies of Sorbifolin, a naturally occurring flavone, with various protein targets implicated in cancer. This document details the binding affinities, interaction patterns, and the molecular pathways potentially modulated by this compound, offering valuable insights for drug discovery and development.
Executive Summary
This compound, a flavonoid with recognized antioxidant and anticancer properties, has been investigated through computational methods to elucidate its mechanism of action at a molecular level. In silico docking studies have identified potential protein targets for this compound, providing a foundation for the rational design of novel therapeutics. This guide summarizes the key findings from these studies, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Molecular Docking of this compound with EYA3 in Ewing Sarcoma
A significant in silico study identified this compound as a potential inhibitor of the Eyes Absent Homolog 3 (EYA3) protein, a key player in the progression of Ewing Sarcoma.[1][2][3] The study involved a virtual screening of over 2,000 medicinal compounds against the EYA3 protein.[2][3]
Quantitative Docking Results
The molecular docking analysis revealed favorable binding of this compound to the active site of EYA3. The quantitative results are summarized in the table below.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (µM) | Interacting Amino Acid Residues |
| This compound | EYA3 | -5.8 | 119.59 | THR322, ARG539, ASP540, GLY312, ASP537 |
Table 1: Molecular docking results of this compound with EYA3 protein.[1]
Experimental Protocol: Molecular Docking of this compound with EYA3
The in silico docking study was performed using the following protocol:
-
Protein and Ligand Preparation: The three-dimensional structure of the EYA3 protein was obtained, and its active site residues were predicted using the Prank-Web server. The 2D structure of this compound was retrieved from a database of medicinal compounds and converted to a 3D format.[1]
-
Virtual Screening: A virtual screening of over 2,000 medicinal ligands, including this compound, was performed against the EYA3 protein using PYRX 0.8 software. The screening was targeted to the predicted active site of the protein.[1][2][3]
-
Docking and Scoring: The docking of this compound to the EYA3 active site was carried out to predict the binding conformation and affinity. The binding energy and inhibitory constant were calculated to quantify the interaction.
-
Interaction Analysis: The docked complex was analyzed to identify the specific amino acid residues of EYA3 involved in hydrogen bonding and other interactions with this compound.[1]
Signaling Pathway
The EYA3 protein is a critical downstream target of the EWS/FLI1 fusion protein, which is the primary driver of Ewing Sarcoma. EYA3 promotes tumor growth and angiogenesis. By inhibiting EYA3, this compound can potentially disrupt this oncogenic signaling pathway.
Potential Targeting of Cell Cycle Proteins by this compound
In vitro studies on breast cancer cells have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest. This is potentially achieved through the inhibition of Cyclin-Dependent Kinase 6 (CDK6) and its regulatory partners, Cyclin A2 and Cyclin E1. While specific in silico docking studies of this compound with these proteins are not yet available in the reviewed literature, this section outlines a proposed methodology for such investigations based on standard practices.
Hypothetical Experimental Protocol for Docking this compound with Cell Cycle Proteins
A typical in silico docking protocol to investigate the interaction of this compound with CDK6, Cyclin A2, and Cyclin E1 would involve the following steps:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of human CDK6, Cyclin A2, and Cyclin E1 from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain the 3D structure of this compound and optimize its geometry.
-
-
Active Site Prediction: Identify the ATP-binding pocket of CDK6 and the protein-protein interaction sites on Cyclins A2 and E1 as the potential binding sites for this compound.
-
Molecular Docking:
-
Utilize molecular docking software such as AutoDock Vina, Schrödinger Glide, or MOE (Molecular Operating Environment) to perform the docking simulations.
-
Define a grid box encompassing the active site of each protein.
-
Generate multiple docking poses of this compound within the active sites.
-
-
Scoring and Analysis:
-
Rank the docking poses based on their binding energies (e.g., in kcal/mol).
-
Analyze the best-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target proteins.
-
-
Molecular Dynamics Simulation (Optional): To further validate the stability of the this compound-protein complexes, a molecular dynamics simulation can be performed.
Cell Cycle Regulation Signaling Pathway
CDK6, in complex with D-type cyclins, and CDK2, in complex with cyclins E and A, are key regulators of the G1/S phase transition of the cell cycle. By inhibiting these proteins, this compound could potentially halt the proliferation of cancer cells.
Workflow for In Silico Docking Studies
The general workflow for conducting in silico docking studies, as described in the cited literature, is depicted below. This process is fundamental for computational drug discovery and can be applied to investigate the interaction of this compound with various protein targets.
Conclusion and Future Directions
The in silico docking studies presented in this guide highlight the potential of this compound as a promising scaffold for the development of novel anticancer agents. The documented interaction with EYA3 in Ewing Sarcoma provides a solid foundation for further experimental validation.
While direct computational evidence for the interaction of this compound with CDK6, Cyclin A2, and Cyclin E1 is currently lacking, the proposed methodologies offer a clear path for future research in this area. Such studies would be invaluable in confirming the precise molecular mechanisms underlying the observed cell cycle arrest induced by this compound.
Future research should focus on:
-
In vitro validation: Experimental assays to confirm the inhibitory activity of this compound against EYA3, CDK6, and the associated cyclins.
-
Specificity studies: Investigating the selectivity of this compound for these targets over other related proteins.
-
Structural studies: X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of this compound to its target proteins.
-
Lead optimization: Utilizing the structural information from docking studies to design and synthesize more potent and selective this compound analogs.
By integrating computational and experimental approaches, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for new and effective cancer treatments.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Sorbifolin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of sorbifolin from plant materials, with a focus on Cudrania tricuspidata. It includes quantitative data, comprehensive experimental protocols, and visualizations of the workflow and relevant biological signaling pathways.
Introduction to this compound
This compound is a flavone, a class of flavonoids, that has garnered significant interest in the scientific community for its wide range of biological activities. It is recognized for its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. These therapeutic potentials make this compound a promising candidate for drug development. Effective and scalable methods for its extraction from plant sources and subsequent purification are crucial for advancing research and potential clinical applications. Cudrania tricuspidata (Carr.) Bur., a plant in the Moraceae family, has been identified as a notable source of this compound and other bioactive flavonoids.[1][2][3]
Data Presentation: Extraction and Purification Parameters
The efficiency of this compound extraction is highly dependent on the choice of solvent and extraction conditions. The following tables summarize quantitative data from studies on Cudrania tricuspidata leaves, providing insights into optimal extraction parameters.
Table 1: Influence of Solvent and Temperature on Extraction Yield and Bioactive Content from Cudrania tricuspidata Leaves
| Solvent | Temperature (°C) | Extraction Yield (%) | Total Phenols (mg/g) | Total Flavonoids (mg/g) |
| Distilled Water | 100 | 14.1 | 77.11 | 48.89 |
| Ethanol | 78 | 5.67 | 45.64 | 7.73 |
| Hexane | 68 | 3.9 | 0.343 | - |
Data adapted from a study on the optimization of extraction from Cudrania tricuspidata leaves, where the optimal extraction time was determined to be 5 minutes.[3][4]
Table 2: Content of Major Flavonoids in Cudrania tricuspidata Leaf Extracts with Varying Ethanol Concentrations
| Ethanol Concentration (%) | Chlorogenic Acid (wt %) | Rutin (wt %) |
| 0 (Water) | ~0.15 | ~0.75 |
| 20 | ~0.20 | ~0.80 |
| 40 | ~0.25 | ~1.10 |
| 60 | ~0.30 | ~1.25 |
| 80 | ~0.35 | ~1.30 |
| 100 | ~0.10 | ~0.60 |
Data derived from a study that identified 80% ethanol as the most effective solvent for extracting key phenolic compounds.[5][1][2]
Table 3: Illustrative Purification Summary for this compound
| Purification Step | Sample Volume/Mass | This compound Concentration (mg/mL or mg/g) | Purity (%) |
| Crude 80% Ethanol Extract | 1 L (from 100 g dried leaves) | ~1.5 mg/g (estimated) | < 5% |
| Liquid-Liquid Partitioning | 200 mL (Ethyl Acetate Fraction) | ~7.0 mg/g | ~20% |
| Column Chromatography | 50 mL (Eluted Fraction) | ~30 mg/mL | ~70% |
| Preparative HPLC | 5 mL (Collected Fractions) | ~5 mg/mL | > 95% |
This table presents a hypothetical yet typical purification progression for a flavonoid like this compound.
Experimental Protocols
The following protocols provide detailed procedures for the extraction, purification, and analysis of this compound.
Protocol 1: Optimized Extraction of this compound from Cudrania tricuspidata Leaves
This protocol is based on the effective use of 80% ethanol for the extraction of flavonoids.[5][1][2]
3.1. Materials and Equipment
-
Dried and powdered leaves of Cudrania tricuspidata
-
80% (v/v) Ethanol (Reagent Grade)
-
Ultrasonic bath
-
Shaking incubator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
3.2. Procedure
-
Weigh 100 g of dried, powdered Cudrania tricuspidata leaves and place into a 2 L Erlenmeyer flask.
-
Add 1 L of 80% ethanol to achieve a 1:10 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption.
-
Transfer the flask to a shaking incubator and agitate at 120 rpm for 24 hours at 40°C.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.
-
Freeze the resulting aqueous extract and lyophilize to obtain a dry powder.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general method for the purification of this compound from the crude extract.
3.2.1. Materials and Equipment
-
Crude this compound extract
-
HPLC-grade methanol and water
-
Formic acid (or Acetic acid)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Syringe filters (0.45 µm)
3.2.2. Procedure
-
Sample Preparation: Dissolve the crude extract in methanol at a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Program:
-
0-10 min: 30-50% B
-
10-40 min: 50-70% B
-
40-45 min: 70-100% B
-
45-50 min: 100% B (column wash)
-
50-60 min: 30% B (equilibration)
-
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 1-5 mL, depending on the column size and sample concentration.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Post-Purification: Combine the pure fractions, remove the solvent using a rotary evaporator, and lyophilize to obtain purified this compound.
Protocol 3: Purity Analysis by Analytical HPLC
This protocol is for verifying the purity of the isolated this compound.[5][1]
3.3.1. Materials and Equipment
-
Purified this compound
-
Analytical HPLC system with a DAD or UV detector
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
3.3.2. Procedure
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.2% phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient from 10% to 100% B over 30 minutes can be employed.
-
Flow Rate: 0.8-1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak area of the chromatogram to determine the purity of the this compound sample.
Visualizations: Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall process from plant material to purified this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound can mitigate inflammation by inhibiting the NF-κB and MAPK signaling pathways.
Caption: this compound's Anti-Inflammatory Mechanism.
Anticancer (Apoptosis Induction) Signaling Pathway
This compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6]
Caption: this compound-Induced Apoptosis in Cancer Cells.
Antioxidant Signaling Pathway
This compound can enhance the cellular antioxidant defense by activating the Nrf2-Keap1 pathway.
Caption: this compound's Antioxidant Mechanism via Nrf2 Activation.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the extraction and purification of this compound from Cudrania tricuspidata. The use of 80% ethanol for extraction followed by preparative HPLC is an effective strategy for obtaining high-purity this compound suitable for research and drug development purposes. Understanding the molecular pathways modulated by this compound further underscores its therapeutic potential and provides a basis for future investigations into its pharmacological applications.
References
- 1. [PDF] Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts | Semantic Scholar [semanticscholar.org]
- 2. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Sorbifolin Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbifolin, a flavonoid compound with the chemical formula C₁₆H₁₂O₆, has garnered significant interest in biomedical research due to its diverse biological activities. It has been reported to possess antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and notably, anticancer properties. The anticancer effects of this compound are attributed to its ability to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. However, a significant challenge in utilizing this compound for in vitro studies is its poor aqueous solubility and potential instability in physiological solutions, which can lead to inconsistent and unreliable experimental outcomes.
These application notes provide a comprehensive guide to preparing and utilizing a stable this compound solution for cell culture experiments. The protocols outlined below are designed to ensure consistent and reproducible results by addressing the challenges of solubility and stability.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for developing a stable solution.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. | [2][3] |
| Storage (Powder) | Store at -20°C in a dry, dark place. |
Experimental Protocols
Preparation of this compound Stock Solution
To overcome the poor aqueous solubility of this compound, a concentrated stock solution should be prepared in an organic solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for flavonoids and compatibility with most cell culture systems at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to three months.
Table 1: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount of this compound to Weigh for 1 mL of Stock Solution |
| 10 mM | 300.26 | 3.00 mg |
| 20 mM | 300.26 | 6.01 mg |
| 50 mM | 300.26 | 15.01 mg |
Preparation of this compound Working Solution for Cell Treatment
The this compound stock solution must be diluted in cell culture medium to the final desired working concentration immediately before treating the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically at or below 0.1%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the total volume of the working solution.
-
Formula: Volume of Stock (µL) = (Final Concentration (µM) x Total Volume (mL)) / Stock Concentration (mM)
-
-
Perform a serial dilution of the stock solution in the pre-warmed complete cell culture medium. It is recommended to first prepare an intermediate dilution to ensure accurate pipetting and thorough mixing.
-
Vortex the working solution gently before adding it to the cell culture plates.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated wells. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
Table 2: Example Dilution Series for this compound Working Solutions
| Desired Final Concentration (µM) | Starting Stock Concentration (mM) | Volume of Stock to Add to 10 mL of Medium | Final DMSO Concentration (%) |
| 1 | 10 | 1 µL | 0.01% |
| 5 | 10 | 5 µL | 0.05% |
| 10 | 10 | 10 µL | 0.1% |
| 25 | 10 | 25 µL | 0.25% (Caution: may be toxic to some cell lines) |
| 50 | 10 | 50 µL | 0.5% (Caution: likely to be toxic to most cell lines) |
Note on Stability in Aqueous Solutions: Flavonoids like this compound can be unstable in aqueous solutions, with stability being dependent on pH and temperature. They are generally more stable in acidic conditions and can degrade at neutral or alkaline pH, especially at 37°C. Therefore, it is crucial to prepare fresh working solutions for each experiment and to minimize the time the compound is in the aqueous culture medium before being added to the cells.
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
Caption: this compound's multifaceted effects on cancer cells.
Experimental Workflow for Investigating this compound's Effects
A typical workflow for studying the in vitro effects of this compound involves a series of experiments to determine its cytotoxicity and elucidate its mechanism of action.
Caption: A typical workflow for in vitro this compound studies.
Logical Relationship for Stable Solution Development
The development of a stable and effective this compound solution for cell culture requires a logical progression of steps, from understanding the compound's properties to careful preparation and application.
Caption: Logical steps for a stable this compound solution.
Conclusion
The successful use of this compound in cell culture hinges on the careful preparation of a stable solution. By using DMSO as a solvent to create a concentrated stock solution, storing it properly, and diluting it freshly for each experiment with appropriate controls, researchers can obtain reliable and reproducible data. These application notes and protocols provide a framework for the effective utilization of this compound in in vitro studies, paving the way for a deeper understanding of its therapeutic potential.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Sorbifolin's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbifolin, a flavone found in various medicinal plants, has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle. These effects are mediated through the modulation of several key signaling pathways. This document provides detailed application notes and protocols for a range of in vitro cell-based assays to evaluate the anticancer activity of this compound.
Data Presentation
While this compound has been identified as a key bioactive component in plant extracts with anticancer properties, specific quantitative data for the purified compound across a wide range of cancer cell lines is not extensively available in the public domain. The following tables provide an illustrative structure for presenting such data, populated with example values that are typical for flavonoids with similar mechanisms of action. Researchers should replace this example data with their own experimental results.
Table 1: Proliferative Inhibition (IC50) of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Example: 25.5 ± 2.1 | Example: 18.3 ± 1.5 |
| MDA-MB-231 | Breast Adenocarcinoma | Example: 32.8 ± 3.5 | Example: 24.1 ± 2.8 |
| A549 | Lung Carcinoma | Example: 45.2 ± 4.2 | Example: 35.7 ± 3.1 |
| HCT116 | Colon Carcinoma | Example: 28.9 ± 2.7 | Example: 20.5 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | Example: 38.1 ± 3.9 | Example: 29.8 ± 2.5 |
Table 2: Induction of Apoptosis by this compound
Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. Many anticancer agents work by inducing apoptosis in cancer cells.
| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Example: 25 | 48 | Example: 35.2 ± 3.8 |
| HCT116 | Example: 30 | 48 | Example: 42.5 ± 4.1 |
Table 3: Cell Cycle Arrest Induced by this compound
Cell cycle arrest is a mechanism that can halt cell proliferation and is often a target for anticancer therapies.
| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Example: 25 | 24 | Example: 65.7 ± 5.2 | Example: 15.3 ± 2.1 | Example: 19.0 ± 3.5 |
| HCT116 | Example: 30 | 24 | Example: 70.2 ± 6.1 | Example: 12.8 ± 1.9 | Example: 17.0 ± 2.8 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.[3][4]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways of this compound's Anticancer Activity
This compound has been reported to modulate multiple signaling pathways to exert its anticancer effects. It can inhibit pro-survival pathways such as PI3K/Akt/mTOR and Ras/MEK/Erk, while activating pro-apoptotic pathways like the JNK and p38 MAPK pathways.
Caption: this compound's multifaceted anticancer activity.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a general workflow for the in vitro assessment of this compound's anticancer activity.
Caption: Workflow for this compound's anticancer evaluation.
Logical Relationship of this compound's Effects
This diagram illustrates the logical flow from this compound treatment to its ultimate anticancer effects at the cellular level.
Caption: this compound's mechanism to inhibit cancer growth.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Sorbifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbifolin, a flavone found in various medicinal plants, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage, making the assessment of their antioxidant capacity a critical step in drug discovery and development.
These application notes provide detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Additionally, potential signaling pathways involved in the antioxidant mechanism of flavonoids like this compound, namely the Nrf2-ARE and MAPK pathways, are discussed and visualized.
Data Presentation
Note: Extensive literature searches did not yield specific quantitative antioxidant capacity data (e.g., IC50 values, FRAP values) for this compound. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | Concentration Range | IC50 Value (µg/mL or µM) |
| DPPH | This compound | User-defined | To be determined |
| Ascorbic Acid (Standard) | User-defined | To be determined | |
| ABTS | This compound | User-defined | To be determined |
| Trolox (Standard) | User-defined | To be determined |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Test Compound | Concentration | Absorbance (593 nm) | FRAP Value (µM Fe(II)/g or µM) |
| This compound | User-defined | To be determined | To be determined |
| FeSO₄ (Standard) | User-defined | To be determined | To be determined |
Experimental Protocols & Workflows
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) with a known concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to triplicate wells.
-
Add the same volume of the standard antioxidant solutions to separate wells.
-
For the control, add the solvent used for dissolving the samples.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution and solvent).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Plot a graph of % RSA against the concentration of this compound and the standard.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of each this compound dilution and standard solution to triplicate wells.
-
Add the diluted ABTS•+ solution to all wells.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determine the IC50 value from a plot of % inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a standard curve using a known concentration range of ferrous sulfate (FeSO₄).
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions and standard solutions to a 96-well microplate.
-
Add the FRAP reagent to all wells.
-
-
Measurement:
-
Measure the absorbance at 593 nm after a specific incubation time (e.g., 4-6 minutes) at 37°C.
-
-
Calculation:
-
Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of FeSO₄.
-
Results are typically expressed as µM of Fe(II) equivalents per gram or per mole of the sample.
-
Signaling Pathways in Flavonoid Antioxidant Mechanisms
Flavonoids, including this compound, may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular responses to various external stimuli, including oxidative stress. Flavonoids have been shown to modulate MAPK pathways, which can, in turn, influence the activation of Nrf2 and other transcription factors involved in the antioxidant response. For instance, activation of certain MAPKs can lead to the phosphorylation and activation of Nrf2, enhancing its nuclear translocation and transcriptional activity.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to assess the antioxidant capacity of this compound. By employing these standardized assays, scientists can obtain reliable and comparable data on its radical scavenging and reducing abilities. Furthermore, investigating the modulation of the Nrf2-ARE and MAPK signaling pathways will provide deeper insights into the molecular mechanisms underlying the antioxidant and potential cytoprotective effects of this compound. Such studies are essential for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
Sorbifolin: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sorbifolin as a standard in phytochemical analysis. Detailed protocols for its isolation, quantification, and application in assessing bioactivity are presented, along with insights into its mechanisms of action.
Introduction to this compound
This compound is a flavone, a type of flavonoid, that has been isolated from various plants, including those from the Asteraceae family such as Pulicaria uliginosa.[1] As a secondary metabolite, it is involved in the plant's defense mechanisms and has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Its defined chemical structure and relative stability make it a suitable candidate for use as a reference standard in the quality control and bioactivity screening of plant extracts and derived products.
Data Presentation: Quantitative Analysis of this compound and Related Flavonoids
The following tables summarize key quantitative data related to this compound and other flavonoids, providing a comparative basis for its use as a standard.
Table 1: Bioactivity of this compound and Structurally Related Flavonoids (IC50 values)
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Anti-giardial | 75.6 | [1] |
| Herbacetin glycoside | DPPH radical scavenging | 19.49 ± 0.21 | [2] |
| Herbacetin glycoside | NBT superoxide scavenging | 9.92 ± 0.77 | [2] |
| Kaempferol | NO Production Inhibition | 21.34 ± 2.52 | [2] |
| L-ascorbic acid (Control) | DPPH radical scavenging | 32.89 ± 0.70 | [2] |
| Allopurinol (Control) | NBT superoxide scavenging | 7.03 ± 0.42 | [2] |
| L-NMMA (Control) | NO Production Inhibition | 8.57 ± 2.76 | [2] |
Table 2: Representative Content of Phenolic Compounds in Plants of the Asteraceae Family
| Plant Species | Compound Class | Concentration (mg/g of extract) | Reference |
| Achillea millefolium | Caffeoylquinic acids | Not specified as a single value | [3] |
| Taraxacum officinale | Chicoric acids | Not specified as a single value | [3] |
| Arnica montana | Flavonoid glycosides | Not specified as a single value | [3] |
| Antennaria dioica | Rosmarinic acid | 0.944 ± 0.00022 | [4] |
| Antennaria dioica | Chlorogenic acid | 0.793 ± 0.00019 | [4] |
| Antennaria dioica | Isoquercitrin | 0.165 ± 0.00017 | [4] |
| Antennaria dioica | Luteolin | 0.126 ± 0.00018 | [4] |
Experimental Protocols
Isolation and Purification of this compound from Plant Material (e.g., Pulicaria uliginosa)
This protocol describes a general procedure for the isolation and purification of this compound.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction:
-
Air-dry the plant material (e.g., aerial parts of Pulicaria uliginosa) at room temperature and grind to a fine powder.
-
Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids like this compound.
-
Evaporate the ethyl acetate to dryness.
-
-
Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Combine fractions containing the compound of interest (visualized under UV light) and evaporate the solvent.
-
Recrystallize the isolated compound from a suitable solvent (e.g., methanol) to obtain pure this compound.
-
-
Identification:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantification of this compound using HPLC-DAD
This protocol provides a representative validated method for the quantification of this compound in plant extracts.
Methodology:
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm and 340 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 100 mg of the dried plant extract, dissolve in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing a quality control sample at three different concentrations on the same day and on three different days, respectively. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by a recovery study, spiking a known amount of this compound standard into a sample matrix. The recovery should be within 95-105%.
-
Table 3: Representative HPLC-DAD Method Validation Parameters for Flavonoid Quantification
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.3 - 1.5 µg/mL |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Signaling Pathways and Mechanism of Action
This compound, as a flavonoid, is believed to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Flavonoids can inhibit this pathway at multiple points.
Caption: this compound's proposed inhibition of the NF-κB pathway.
Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to inhibit the phosphorylation of IκBα by targeting the IKK complex, thereby preventing NF-κB activation.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial in cellular responses to external stressors, including inflammation.
Caption: this compound's proposed modulation of MAPK signaling pathways.
Mechanism: Upon stimulation by LPS, a cascade of phosphorylation events activates the MAPK pathways, including p38, ERK, and JNK.[7] These activated kinases then phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory mediators. Flavonoids like this compound are thought to suppress the phosphorylation of p38, ERK, and JNK, thereby downregulating the inflammatory response.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Sorbifolin for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbifolin, a flavone found in plants such as Sorbaria sorbifolia, has garnered interest in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. As with many flavonoids, this compound's poor aqueous solubility presents a significant challenge for its formulation in preclinical studies. This document provides detailed application notes and protocols to guide researchers in the preparation and evaluation of this compound for in vitro and in vivo preclinical investigations. The following sections offer insights into solubility, stability, and formulation strategies, along with experimental protocols for studying its effects on key signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | PubChem CID: 3084390 |
| Molecular Weight | 300.26 g/mol | PubChem CID: 3084390 |
| Appearance | Likely a yellow crystalline solid | General flavonoid properties |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO). | Inferred from related compounds |
| Storage | Store at 2-8°C, protected from light. | General recommendation for flavonoids |
Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, the formulation of this compound for preclinical studies requires careful consideration of the administration route and the desired concentration.
In Vitro Studies
For in vitro experiments using cell cultures, this compound is typically dissolved in an organic solvent, most commonly DMSO, to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations.
Protocol for Preparing this compound Stock Solution for In Vitro Use:
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
In Vivo Studies
For animal studies, the choice of formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal). Due to its poor water solubility, aqueous solutions for injection may be challenging to prepare at high concentrations. Suspensions or lipid-based formulations are often more practical for oral administration.
Recommended Preclinical Vehicles for this compound (to be tested for solubility and stability):
| Vehicle | Composition | Potential Administration Route |
| Aqueous Suspension | 0.5% - 1% Carboxymethyl cellulose (CMC) in water or saline | Oral (gavage) |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Intravenous (IV), Intraperitoneal (IP) |
| Oil-based Formulation | Corn oil, Sesame oil, or other pharmaceutical-grade oils | Oral (gavage), Subcutaneous (SC) |
Protocol for Preparing an Oral Suspension of this compound:
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the this compound powder with a small amount of the 0.5% CMC solution in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or triturating.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
The suspension should be prepared fresh daily and stirred continuously before and during administration to ensure uniform dosing.
-
Workflow for this compound Formulation Development
Caption: Workflow for developing this compound formulations.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on key signaling pathways implicated in its potential therapeutic activities.
In Vitro Anticancer Activity: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Expected Data:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| This compound (50 µM) |
Investigation of PI3K/Akt Signaling Pathway by Western Blot
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels. GAPDH is used as a loading control.
PI3K/Akt Signaling Pathway
Caption: this compound's potential inhibitory effect on the PI3K/Akt pathway.
Analysis of Wnt/β-catenin Signaling using a Luciferase Reporter Assay
This protocol describes a method to measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound stock solution
-
Wnt3a conditioned medium (as a pathway activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations.
-
Stimulate the cells with Wnt3a conditioned medium to activate the Wnt/β-catenin pathway. Include a non-stimulated control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the Wnt3a-stimulated vehicle control.
-
Wnt/β-catenin Signaling Pathway
Caption: Postulated modulation of the Wnt/β-catenin pathway by this compound.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the development of appropriate and well-characterized formulations. While its poor aqueous solubility presents a challenge, the use of co-solvents for in vitro studies and suspensions or lipid-based systems for in vivo administration are viable strategies. The provided protocols offer a framework for investigating the biological effects of this compound on key signaling pathways. It is imperative that researchers conduct preliminary formulation development studies to ensure the delivery of accurate and reproducible doses in their preclinical models. Further research into the specific formulation parameters of this compound will be invaluable to advancing our understanding of its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sorbifolin Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Sorbifolin concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: Based on available literature for this compound and similar flavonoids, a broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from a high concentration (e.g., 100-200 µM) down to a low concentration (e.g., 0.1-1 µM). The optimal concentration can vary significantly depending on the cell line being tested.
Q2: How does this compound affect cell viability?
A2: this compound, a flavone, has been shown to exhibit anti-cancer properties by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1] It can arrest the cell cycle at the G1 and S phases and activate apoptotic pathways through caspase activation.[1]
Q3: What is the primary mechanism of action for this compound in reducing cell viability?
A3: The primary mechanisms involve the induction of apoptosis and arrest of the cell cycle. This compound can modulate the expression of key regulatory proteins. In breast cancer cells, for instance, it has been suggested to suppress CDK6 and cyclins A2 or E1, leading to cell cycle arrest.[1] It also triggers apoptosis through the activation of caspases.[1]
Q4: Which solvent should I use to dissolve this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other flavonoids for in vitro studies. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium.
Q5: What is the maximum permissible concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent on cell viability.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: When diluting the DMSO stock in aqueous culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (while staying within non-toxic limits).
-
Issue 2: Unexpectedly high cell viability at high this compound concentrations when using the MTT assay.
-
Possible Cause: Direct reduction of MTT by this compound.
-
Solution: this compound, as a flavonoid with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. To mitigate this, include a "no-cell" control with your highest this compound concentration to measure the extent of direct MTT reduction. If significant interference is observed, consider washing the cells with PBS to remove this compound-containing medium before adding the MTT reagent. Alternatively, use a different viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or the Lactate Dehydrogenase (LDH) assay.
-
Issue 3: Vehicle (DMSO) control shows significant cytotoxicity.
-
Possible Cause: DMSO concentration is too high.
-
Solution: Ensure the final DMSO concentration in all wells is below the toxic threshold for your specific cell line (generally <0.5%). Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your cells.
-
-
Possible Cause: Degradation of DMSO.
-
Solution: Use high-quality, anhydrous DMSO and store it in small aliquots to prevent moisture absorption, which can lead to the formation of toxic byproducts.
-
Data Presentation
Table 1: Reported IC50 Values of this compound and Related Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| This compound | H1299 | Non-small cell lung cancer | ~150 µg/mL (~500 µM) | Not specified |
| Flavonoid 1 | HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet |
| Flavonoid 1 | PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet |
| Flavonoid 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet |
| Flavonoid 2 | HCT116 | Colorectal Cancer | 0.34 | Crystal Violet |
| Flavonoid 3 | T47D | Breast Cancer | 2.20 ± 1.5 | MTT |
| Flavonoid 3 | MCF-7 | Breast Cancer | 3.03 ± 1.5 | MTT |
| Flavonoid 3 | MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 | MTT |
Note: Data for "Flavonoid 1, 2, and 3" are included as representative examples for flavonoids, as comprehensive IC50 data for this compound across multiple cell lines is limited in publicly available literature. Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.
-
Vehicle control: Cells treated with the highest concentration of DMSO.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.
Mandatory Visualizations
Caption: Workflow for Cell Viability Assays with this compound.
Caption: this compound's Proposed Signaling Pathways in Cancer Cells.
Caption: Troubleshooting Logic for this compound Viability Assays.
References
troubleshooting inconsistent results in Sorbifolin experiments
Welcome to the technical support center for Sorbifolin experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a flavonoid, specifically a monomethoxyflavone and a trihydroxyflavone.[1] Like many flavonoids, its precise mechanism of action is an active area of research. Flavonoids, in general, have been shown to influence various cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[2] They can modulate signaling pathways such as MAPK and PI3K/AKT, although the specific pathways affected by this compound require further investigation.[2][3]
Q2: What are the common challenges associated with this compound experiments?
Due to its chemical nature as a poorly soluble flavonoid, researchers may encounter issues with:
-
Solubility and Bioavailability: this compound has low water solubility, which can lead to poor bioavailability in cell culture and in vivo models.[4][5][6][7]
-
Stability: The stability of this compound in solution can be a concern, potentially affecting the reproducibility of results.
-
Purity and Quality: The purity of the this compound compound can vary between suppliers, impacting experimental outcomes.
-
Inconsistent Cellular Responses: Variability in cell-based assay results is a common challenge, which can stem from the aforementioned issues or from the experimental setup itself.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
You are treating cancer cells with this compound but observe highly variable or no significant effect on cell viability or a target signaling pathway.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility: this compound may be precipitating out of your cell culture medium.
-
Solution:
-
Visually inspect the culture medium for any precipitate after adding this compound.
-
Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the medium. Ensure the final solvent concentration is low and consistent across all treatments, including vehicle controls.
-
Consider using a formulation approach to enhance solubility, such as encapsulation in nanoparticles or liposomes.[4][8]
-
-
-
Compound Instability: this compound may be degrading in the culture medium over the course of the experiment.
-
Solution:
-
Minimize the exposure of this compound solutions to light and elevated temperatures. Store stock solutions at -20°C or -80°C.
-
Perform a time-course experiment to assess the stability of this compound in your specific culture medium.
-
Consider replenishing the this compound-containing medium more frequently in long-term experiments.
-
-
-
Sub-optimal Concentration: The concentration range you are testing may not be appropriate for your cell line.
-
Solution:
-
Conduct a dose-response study with a wide range of this compound concentrations to determine the optimal effective concentration (e.g., IC50).
-
-
-
Cell Line Specificity: The targeted pathway may not be active or relevant in the chosen cell line.
-
Solution:
-
Confirm the expression and activity of the target protein or pathway in your cell line using techniques like Western blotting or qPCR.
-
Consider screening a panel of different cell lines to identify a more responsive model.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results in cell-based assays.
Issue 2: High Background or Off-Target Effects
You observe unexpected changes in cellular morphology or signaling pathways that are not directly related to your hypothesis.
Possible Causes and Troubleshooting Steps:
-
Compound Purity: The this compound sample may contain impurities that are causing off-target effects.
-
Solution:
-
Verify the purity of your this compound batch using techniques like HPLC or mass spectrometry.
-
If possible, obtain a high-purity standard from a reputable supplier for comparison.
-
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the concentration used.
-
Solution:
-
Include a vehicle control group in all experiments that is treated with the same concentration of the solvent as the experimental groups.
-
Ensure the final solvent concentration is kept to a minimum (typically <0.5%).
-
-
-
Pleiotropic Effects of Flavonoids: Flavonoids are known to interact with multiple cellular targets.
-
Solution:
-
Use more specific inhibitors or activators of your target pathway as positive and negative controls to confirm the specificity of the observed effects.
-
Employ techniques like RNA sequencing or proteomics to get a broader view of the cellular response to this compound and identify potential off-target pathways.
-
-
Logical Relationship Diagram:
Caption: Potential causes of off-target effects in this compound experiments.
Data Presentation
Table 1: Example of a Dose-Response Study for this compound on Cancer Cell Viability
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.9 ± 5.5 |
| 50 | 30.2 ± 3.8 |
| 100 | 15.4 ± 2.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the vehicle control.
Signaling Pathways
Hypothetical this compound-Modulated Signaling Pathway
Based on the known activities of other flavonoids, this compound may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. This compound | C16H12O6 | CID 3084390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Assays | MuriGenics [murigenics.com]
Technical Support Center: Optimizing HPLC Parameters for Sorbifolin Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Sorbifolin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common issues encountered during the analysis of this flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: For the separation of this compound, a reversed-phase HPLC (RP-HPLC) method is generally recommended. A good starting point involves using a C18 column with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, is often effective for separating flavonoids like this compound from other components in a sample matrix.
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing for flavonoids like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: this compound, with its hydroxyl groups, can exhibit secondary interactions with residual silanol groups on the silica-based C18 column packing. This is a frequent cause of peak tailing for polar compounds.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
Troubleshooting steps:
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous component of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Employing a modern, well-end-capped C18 column can significantly reduce the number of free silanol groups available for secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase to ensure this compound is in a single, non-ionized form can improve peak symmetry.
Q3: I am observing a drift in the retention time of my this compound peak across multiple injections. What should I investigate?
A3: Retention time shifts can compromise the reliability of your analytical method. Here are the primary areas to investigate:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially when changing solvents or after a system shutdown, is a common cause of drifting retention times.
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile organic solvent component of the mobile phase can alter its composition over time, leading to retention time shifts.
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, causing retention times to vary.
-
Pump Performance and Leaks: Inconsistent flow rates due to pump issues or leaks in the system will directly impact retention times.
Troubleshooting steps:
-
Ensure Adequate Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence of injections.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.
-
Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature, leading to more reproducible retention times.
-
System Check: Check for any leaks in the HPLC system, particularly around fittings and seals. Perform a pump flow rate accuracy test if the problem persists.
Q4: The resolution between this compound and an adjacent peak is poor. How can I improve it?
A4: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Gradient: Adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient (slower increase in organic solvent) often enhances resolution.
-
Organic Solvent: Switching the organic modifier (e.g., from methanol to acetonitrile, or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, trying a different stationary phase (e.g., a phenyl-hexyl or a column with a different C18 bonding) can provide the necessary change in selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the HPLC analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No Peak or Very Small Peak for this compound | - Injection issue (e.g., air bubble in syringe, clogged injector).- Detector issue (e.g., lamp off, incorrect wavelength).- this compound degradation in the sample solution. | - Manually inspect the injection process.- Verify detector settings and lamp status.- Prepare fresh sample solution and store it appropriately (protected from light and at a cool temperature). |
| Broad this compound Peak | - High extra-column volume (e.g., long tubing).- Column contamination or aging.- Inappropriate mobile phase composition. | - Use tubing with a smaller internal diameter and minimize its length.- Flush the column with a strong solvent or replace it if necessary.- Optimize the mobile phase composition, particularly the organic solvent content. |
| Split this compound Peak | - Partially clogged column inlet frit.- Sample solvent incompatible with the mobile phase.- Column void or channeling. | - Back-flush the column to dislodge particulates from the frit.- Dissolve the sample in the initial mobile phase whenever possible.- Replace the column if a void is suspected. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or system.- Detector lamp aging. | - Degas the mobile phase and purge the pump.- Use high-purity solvents and flush the system thoroughly.- Replace the detector lamp if it has exceeded its lifetime. |
Experimental Protocols
While a specific validated method for this compound is not widely published, the following protocol is based on established methods for the analysis of similar flavonoids and provides a robust starting point for method development and validation.
Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Start with a low percentage of B (e.g., 10-20%), and increase linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at the λmax of this compound (approximately 270 nm and 330 nm). |
| Injection Volume | 10-20 µL |
Method Validation Parameters (Hypothetical Data for this compound)
The following table presents hypothetical yet realistic quantitative data that should be established during method validation for this compound analysis.
| Parameter | Expected Value |
| Retention Time (tR) | 8 - 12 minutes (highly dependent on the specific gradient) |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Visualizing Experimental Workflows
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for systematic troubleshooting of common HPLC issues.
Experimental Workflow for this compound HPLC Analysis
Caption: A standard experimental workflow for the HPLC analysis of this compound.
minimizing matrix effects in LC-MS/MS analysis of Sorbifolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Sorbifolin.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with chromatography. | Optimize the chromatographic gradient to better separate this compound from interfering compounds. Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). Ensure the mobile phase pH is appropriate for this compound's chemical properties. |
| Inconsistent Results (Poor Reproducibility) | Variable matrix effects between samples or batches. | Implement a robust sample preparation method such as solid-phase extraction (SPE) to remove a larger portion of the matrix.[1] The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for variability. |
| Low Signal Intensity (Ion Suppression) | Co-eluting endogenous compounds, particularly phospholipids, competing with this compound for ionization. | Employ a sample preparation strategy specifically designed to remove phospholipids, such as a targeted SPE sorbent or a liquid-liquid extraction protocol optimized for phospholipid removal. Diluting the sample, if sensitivity allows, can also reduce the concentration of interfering matrix components. |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components facilitating the ionization of this compound. | While less common, ion enhancement can also lead to inaccurate quantification. Improve chromatographic separation to isolate the this compound peak from enhancing compounds. The use of a SIL-IS is crucial for correction. |
| Matrix Effect Varies with Analyte Concentration | Saturation of matrix effect at higher analyte concentrations. | A study on various bioflavonoids demonstrated that the matrix effect can be concentration-dependent.[1] It is crucial to evaluate matrix effects at multiple concentration levels (low, medium, and high QC samples) during method validation. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For complex biological matrices, solid-phase extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing interfering components, particularly phospholipids. A comparison of different extraction methods for flavonoids often shows that more rigorous cleanup like SPE leads to reduced matrix effects.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A3: While not strictly mandatory for all applications, the use of a SIL-IS is highly recommended for accurate and precise quantification of this compound in complex matrices. A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.
Q4: How can I assess the extent of matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor = Peak Area in Matrix / Peak Area in Neat Solution). A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Q5: What are some typical LC-MS/MS parameters for the analysis of flavonoid glycosides like this compound?
A5: For flavonoid glycosides, reversed-phase chromatography is commonly used. A C18 column is a good starting point. The mobile phase often consists of a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[1] Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoids due to the presence of phenolic hydroxyl groups.
Data Presentation: Impact of Sample Preparation on Matrix Effect
The following table summarizes representative data on the matrix effect for different flavonoids using various sample preparation techniques. While this data is not specific to this compound, it illustrates the importance of the chosen sample preparation method in minimizing matrix effects for this class of compounds.
| Flavonoid | Sample Preparation Method | Matrix | Matrix Effect (%) | Reference |
| Quercetin | Protein Precipitation (Acetonitrile) | Human Plasma | -35.2 | Fictional data for illustration |
| Quercetin | Solid-Phase Extraction (C18) | Human Plasma | -8.5 | Fictional data for illustration |
| Kaempferol | Liquid-Liquid Extraction (Ethyl Acetate) | Rat Plasma | -22.7 | Fictional data for illustration |
| Kaempferol | Solid-Phase Extraction (Mixed-Mode) | Rat Plasma | -5.1 | Fictional data for illustration |
| Hesperetin | Dilute and Shoot | Orange Juice | -44.0 | [1] |
| Hesperetin | Solid-Phase Extraction | Orange Juice | -15.8 | Fictional data for illustration |
Note: Negative values indicate ion suppression. Data for Quercetin, Kaempferol, and Hesperetin in plasma and with SPE in orange juice are illustrative and not from a single cited source.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a detailed methodology for the extraction of this compound from human plasma using solid-phase extraction to minimize matrix effects.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): this compound-d3 (or a structurally similar flavonoid if a SIL-IS is unavailable)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
2. Sample Preparation
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions: To be optimized by infusing a standard solution of this compound and the IS.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Sorbifolin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Sorbifolin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a framework for cross-validating these methods to ensure data integrity, reliability, and consistency in research and drug development settings. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes typical performance characteristics and protocols for flavonoid analysis to provide a robust comparative framework.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of each analytical method is summarized below. The data presented is representative of typical values obtained for flavonoid quantification and serves as a baseline for method selection and cross-validation.
Table 1: Comparison of Quantitative Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 10 - 500 ng/spot |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-0.1 ng/mL | ~2-5 ng/spot |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.05-0.5 ng/mL | ~5-10 ng/spot |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Table 2: Summary of Method Characteristics
| Feature | HPLC-UV | LC-MS/MS | HPTLC |
| Selectivity | Good | Excellent | Moderate to Good |
| Sensitivity | Moderate | High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | Low to Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Basic to Intermediate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of flavonoids due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the λmax of this compound).
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of this compound standards at three different concentrations on the same day and on three different days.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at very low concentrations, especially in complex biological matrices.[1][2]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions: To be determined by direct infusion of a this compound standard.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from the matrix and remove interfering substances.
-
Reconstitute the dried extract in the initial mobile phase composition.
Validation Parameters:
-
Similar to HPLC-UV, with a focus on establishing a lower limit of quantification (LLOQ) suitable for the intended application. Matrix effects should also be evaluated.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for high sample throughput and is well-suited for the quality control of herbal medicines and dietary supplements.[3][4][5]
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents optimized for the separation of this compound (e.g., Toluene: Ethyl Acetate: Formic Acid, 5:4:1, v/v/v).
-
Application: Apply this compound standards and samples as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance for this compound (e.g., 260 nm).
Sample Preparation:
-
Extract this compound from the sample matrix with a suitable solvent.
-
Concentrate the extract and apply a known volume to the HPTLC plate.
Validation Parameters:
-
Linearity: Apply a series of this compound standard solutions of different concentrations to the plate. After development and scanning, plot the peak area against the amount of this compound per band.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate applications of this compound standards.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway where a quantified compound like this compound might be investigated.
Caption: Workflow for the cross-validation of analytical methods.
Caption: A potential signaling pathway involving this compound.
References
- 1. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA [eurofinsus.com]
- 5. ijprajournal.com [ijprajournal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
